molecular formula C10H7FO3S B581056 6-Fluoronaphthalene-2-sulfonic acid CAS No. 859071-26-4

6-Fluoronaphthalene-2-sulfonic acid

Cat. No.: B581056
CAS No.: 859071-26-4
M. Wt: 226.221
InChI Key: NYAZCCIZOYSEMB-UHFFFAOYSA-N
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Description

6-Fluoronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7FO3S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-2-sulfonic acid typically involves the sulfonation of 6-fluoronaphthalene. One common method is the reaction of 6-fluoronaphthalene with sulfur trioxide in the presence of sulfuric acid, which introduces the sulfonic acid group at the 2nd position . The reaction conditions usually require controlled temperatures to ensure the selective sulfonation at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as sulfur trioxide and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be employed under appropriate conditions.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the electrophile used.

    Nucleophilic Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

6-Fluoronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is utilized in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

    Naphthalene-2-sulfonic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.

    6-Chloronaphthalene-2-sulfonic acid: Similar structure with a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.

Uniqueness: 6-Fluoronaphthalene-2-sulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

6-fluoronaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAZCCIZOYSEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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